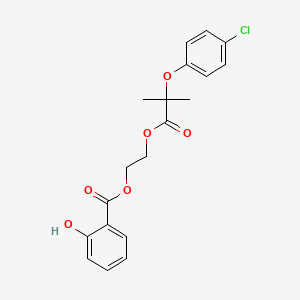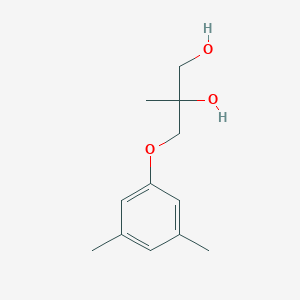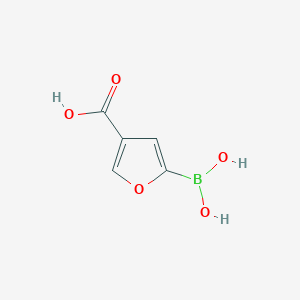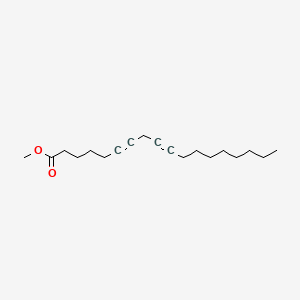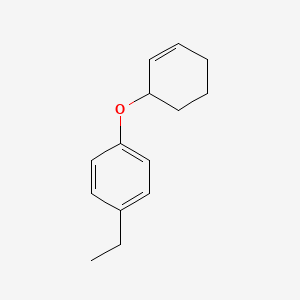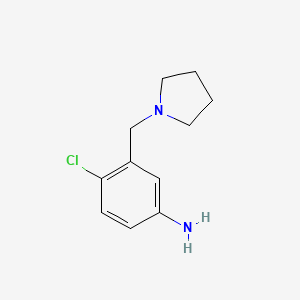
2,4-Dimethylbenzyl 2,5-dimethylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethylbenzyl 2,5-dimethylbenzoate is an organic compound that belongs to the class of esters It is derived from the esterification of 2,4-dimethylbenzyl alcohol and 2,5-dimethylbenzoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylbenzyl 2,5-dimethylbenzoate typically involves the esterification reaction between 2,4-dimethylbenzyl alcohol and 2,5-dimethylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of any impurities.
化学反应分析
Types of Reactions
2,4-Dimethylbenzyl 2,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2,4-dimethylbenzoic acid and 2,5-dimethylbenzoic acid.
Reduction: Formation of 2,4-dimethylbenzyl alcohol and 2,5-dimethylbenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学研究应用
2,4-Dimethylbenzyl 2,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4-Dimethylbenzyl 2,5-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and acid, which may then interact with biological pathways. The aromatic rings in the compound can also participate in π-π interactions with other aromatic systems, influencing its binding affinity and activity.
相似化合物的比较
Similar Compounds
- 2,4-Dimethylbenzyl benzoate
- 2,5-Dimethylbenzyl benzoate
- 2,4-Dimethylbenzoic acid
- 2,5-Dimethylbenzoic acid
Uniqueness
2,4-Dimethylbenzyl 2,5-dimethylbenzoate is unique due to the presence of both 2,4-dimethyl and 2,5-dimethyl substituents on the benzene rings. This structural feature imparts distinct chemical and physical properties to the compound, making it suitable for specific applications that similar compounds may not be able to fulfill.
属性
CAS 编号 |
55000-48-1 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC 名称 |
(2,4-dimethylphenyl)methyl 2,5-dimethylbenzoate |
InChI |
InChI=1S/C18H20O2/c1-12-6-8-16(15(4)9-12)11-20-18(19)17-10-13(2)5-7-14(17)3/h5-10H,11H2,1-4H3 |
InChI 键 |
IENKFXNUDJZDBB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)COC(=O)C2=C(C=CC(=C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


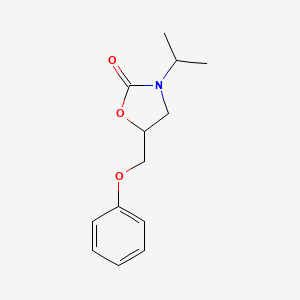
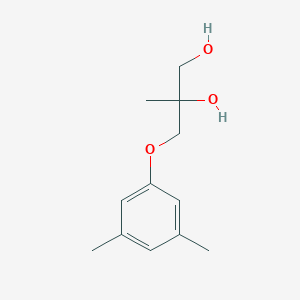
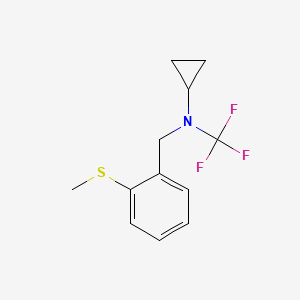
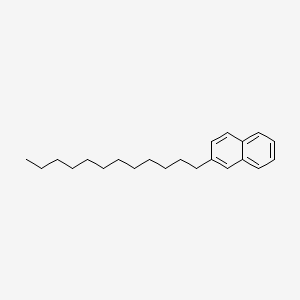
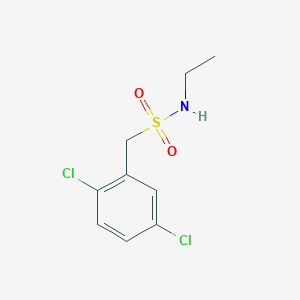
![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)
